6PPD-quinonoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6PPD-quinonoic Acid is typically formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine in the presence of singlet oxygen in an ozone-rich environment . The reaction involves a series of transformations, including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6PPD-quinonoic Acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine.
Reduction: It can be reduced back to its precursor under certain conditions.
Substitution: The quinone structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Singlet oxygen and ozone are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives and reduced forms of the compound .
Scientific Research Applications
6PPD-quinonoic Acid has several scientific research applications, including:
Environmental Chemistry: Studying its degradation and detoxification in water environments.
Toxicology: Investigating its toxic effects on aquatic organisms and potential hepatotoxicity in mammals.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Mechanism of Action
The mechanism by which 6PPD-quinonoic Acid exerts its toxic effects involves the formation of reactive oxygen species and subsequent oxidative stress . The compound targets cellular components, leading to cellular damage and apoptosis . Key molecular pathways involved include the activation of oxidative stress response pathways and disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylguanidine: Another tire rubber additive with similar environmental concerns.
Benzothiazoles: Compounds used in rubber manufacturing with potential environmental toxicity.
Uniqueness
6PPD-quinonoic Acid is unique due to its high toxicity to specific aquatic species and its stability in water environments . Its formation from a widely used tire additive makes it a significant environmental pollutant .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4/c1-11(2)9-12(3)20-17-15(22)10-14(18(23)16(17)19(24)25)21-13-7-5-4-6-8-13/h4-8,10-12,21,23H,9H2,1-3H3,(H,24,25) |
InChI Key |
LZKIOLOSCSYSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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